1-Propanol, 3-(docosyloxy)-
Description
1-Propanol, 3-(docosyloxy)- is a long-chain ether derivative of 1-propanol, characterized by a docosyloxy (C22H45O–) group attached to the third carbon of the propanol backbone.
Properties
CAS No. |
23377-41-5 |
|---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
3-docosoxypropan-1-ol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h26H,2-25H2,1H3 |
InChI Key |
HFTMODDKBFMNOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol, 3-(docosyloxy)- can be synthesized through several methods. One common approach involves the esterification of 1-propanol with docosanoic acid in the presence of a catalyst. The reaction typically requires elevated temperatures and an acidic or basic catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 1-Propanol, 3-(docosyloxy)- often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common to isolate and purify the compound.
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol group (-CH~2~OH) undergoes esterification with carboxylic acids or acyl chlorides. For example:
\text{3-(Docosyloxy)-1-propanol} + \text{CH}_3\text{COOH} \xrightarrow{\text{H}^+} \text{CH}_3\text{COO(CH}_2\text{)_3-O-C}_{22}\text{H}_{45} + \text{H}_2\text{O}
-
Conditions : Acid catalysis (e.g., H~2~SO~4~) under reflux .
-
Challenges : The bulky docosyloxy group may slow reaction kinetics due to steric hindrance.
Oxidation to Carboxylic Acids
The primary alcohol oxidizes to propionaldehyde and further to propionic acid under strong oxidizing conditions:
-
Side Reactions : Overoxidation or ether cleavage under harsh conditions.
Nucleophilic Substitution
The hydroxyl group undergoes substitution with hydrogen halides (e.g., HX) or halogenating agents (e.g., PCl~3~):
-
Solubility Issues : The long alkyl chain may necessitate polar aprotic solvents (e.g., DMF) to enhance reactivity.
Ether Cleavage Reactions
The docosyloxy ether bond can cleave under acidic or basic conditions:
-
Selectivity : Acidic cleavage predominates; basic conditions (e.g., NaOH) are less effective for aryl/alkyl ethers.
Surfactant-Driven Reactivity
The amphiphilic structure enables micelle formation in aqueous solutions, potentially altering reaction pathways:
| Reaction Type | Expected Behavior | Example |
|---|---|---|
| Esterification | Accelerated in micellar phases due to localized H+ | Higher yields in micellar solutions |
| Oxidation | Slowed due to reduced accessibility of –OH group | Lower conversion rates |
Thermal Decomposition
At high temperatures (>200°C), decomposition pathways may include:
-
Dehydration : Formation of allyl ether derivatives.
-
Cracking : Cleavage of the C–O bond in the docosyloxy group.
Key Limitations and Research Gaps
-
Steric Effects : The docosyloxy group significantly impacts reaction rates and accessibility of the –OH group.
-
Solubility : Limited solubility in polar solvents may necessitate phase-transfer catalysts.
-
Lack of Direct Data : Existing literature focuses on 1-propanol or shorter-chain analogs; experimental validation is critical.
Scientific Research Applications
1-Propanol, 3-(docosyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(docosyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their properties and behavior.
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Hydrophobicity: The docosyloxy group in 1-Propanol, 3-(docosyloxy)- confers significantly higher hydrophobicity compared to shorter-chain derivatives like 3-ethoxy- or 3-propoxy-propanol. This property makes it less volatile and more suitable for non-polar environments, such as lipid-based formulations .
- Reactivity: Shorter-chain derivatives (e.g., 1-propanol, 2-propanol) react with ozone to form distinct carbonyl compounds. For example, 1-propanol yields propionaldehyde (60%) and propionic acid (27%), whereas 2-propanol produces acetone (87%) .
- Biological Relevance: Ethoxy- and methylthio-substituted propanols are byproducts of yeast fermentation, influencing the flavor profile of alcoholic beverages. In contrast, 3-(docosyloxy)-propanol is more likely to be synthetically derived for industrial use .
Industrial and Regulatory Considerations
- 3-Chloro-1-propanol: Used in biochemical systems, forming mixtures with amino acids like glycine and valine, suggesting applications in peptide synthesis or pharmaceutical intermediates .
- Market Trends: 1-Propanol, 3-(3-aminophenoxy)- has a growing market, with production capacity increasing to meet demand in specialty chemicals .
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